

# Spectroscopic properties of 2-[[[4-Chlorophenyl)amino]methyl]phenol.

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-[[[4-Chlorophenyl)amino]methyl]pheno

|

Cat. No.: B188119

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Properties of 2-[[[4-Chlorophenyl)amino]methyl]phenol

## Abstract

This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of 2-[[[4-Chlorophenyl)amino]methyl]phenol (Molecular Formula: C<sub>13</sub>H<sub>12</sub>ClNO, Molecular Weight: 233.70 g/mol). While this compound is commercially available, detailed spectroscopic data is not widely published. This document bridges that gap by integrating established crystallographic data with predictive analyses of its spectral characteristics. We present a robust framework for understanding its molecular structure, predicted behavior under various spectroscopic techniques (FT-IR, UV-Vis, NMR, and MS), and the computational methods used to model these properties. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, predictive understanding of this molecule's physicochemical characteristics.

## Introduction and Molecular Overview

2-[[[4-Chlorophenyl)amino]methyl]phenol is an organic compound featuring a phenol group and a 4-chloroaniline group linked by a methylene bridge. Its structure presents several points of interest for researchers, including the potential for intramolecular and intermolecular hydrogen bonding, which significantly influences its solid-state architecture and potential

applications. Organic amino compounds, a class to which this molecule belongs, have garnered attention for their potential use as phase transition dielectric materials, which have applications in memory storage.

The core structure, confirmed by X-ray crystallography, reveals a non-planar conformation where the two benzene rings are twisted relative to each other. This steric arrangement, combined with the electronic properties of the hydroxyl, amino, and chloro substituents, dictates the molecule's spectroscopic fingerprint.

## Molecular Structure and Solid-State Conformation

The definitive three-dimensional structure of **2-[[4-Chlorophenyl]amino]methylphenol** has been elucidated by single-crystal X-ray diffraction, providing an authoritative foundation for understanding its properties.

### Crystallographic Data

The compound crystallizes in a triclinic system. A key structural feature is the significant torsion between the two aromatic rings; they are twisted from each other by a dihedral angle of  $68.60^\circ$ . This non-planar arrangement minimizes steric hindrance between the two bulky ring systems.

In the crystal lattice, the structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, the hydroxyl proton (O-H) of one molecule forms a hydrogen bond with the amino nitrogen (N-H) of a neighboring molecule, and vice-versa. This reciprocal O—H $\cdots$ N and N—H $\cdots$ O bonding creates distinct ring motifs ( $R^4_4(8)$  loops) that link molecules into one-dimensional chains, playing a crucial role in the stability of the crystal structure.

### Molecular Structure Diagram

The following diagram illustrates the atomic connectivity and fundamental structure of the molecule.

Caption: Molecular structure of **2-[[4-Chlorophenyl]amino]methylphenol**.

### Synthesis Methodology

While the compound is commercially available, a standard laboratory synthesis can be achieved via reductive amination. This method is superior to direct condensation for producing

a saturated amine linker.

## Proposed Synthetic Workflow: Reductive Amination

This two-step, one-pot procedure involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the final secondary amine product.

**Step 1: Imine Formation.** Salicylaldehyde (1 equivalent) and 4-chloroaniline (1 equivalent) are dissolved in a suitable solvent such as methanol or ethanol. The reaction is typically stirred at room temperature. The aldehyde and amine condense to form an imine intermediate, with the concurrent elimination of water.

**Step 2: In Situ Reduction.** A mild reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ), is added portion-wise to the reaction mixture. The  $\text{NaBH}_4$  selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the target **2-((4-chlorophenyl)amino)methylphenol**.

## Experimental Protocol: Reductive Amination

- **Reaction Setup:** To a round-bottom flask, add salicylaldehyde (1.0 eq) and methanol (approx. 0.5 M). Stir until fully dissolved.
- **Amine Addition:** Add 4-chloroaniline (1.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- **Reduction:** Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (1.5 eq) in small portions over 30 minutes, monitoring for gas evolution.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the disappearance of the imine intermediate.
- **Workup:** Quench the reaction by the slow addition of water. Reduce the solvent volume via rotary evaporation. Extract the aqueous residue with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the synthesis via reductive amination.

## Predicted Spectroscopic Profile & Analysis Protocols

In the absence of published spectra, a predictive analysis based on the known molecular structure provides valuable insights for compound identification and characterization.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule's functional groups. The predicted spectrum of the title compound is expected to show characteristic absorption bands corresponding to its key structural motifs.<sup>[1]</sup>

Predicted FT-IR Data:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode	Expected Appearance
3400 - 3200	O-H (Phenol)	Stretching (H-bonded)	Broad, Medium-Strong
3400 - 3300	N-H (Amine)	Stretching	Sharp, Medium
3100 - 3000	Aromatic C-H	Stretching	Sharp, Weak-Medium
2950 - 2850	Methylene C-H	Stretching	Sharp, Weak-Medium
~1600, ~1475	Aromatic C=C	Ring Stretching	Sharp, Medium-Strong
1260 - 1180	C-N (Aryl Amine)	Stretching	Medium
1250 - 1200	C-O (Phenol)	Stretching	Strong
1100 - 1000	C-Cl (Aryl)	Stretching	Strong

Protocol for FT-IR Analysis (ATR Method):

- **Background Scan:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment (CO<sub>2</sub>, H<sub>2</sub>O), which will be subtracted from the sample spectrum.[2]
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
- **Data Acquisition:** Initiate the sample scan. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically subtract the background and perform a Fourier transform to generate the final infrared spectrum.[2]

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated  $\pi$ -systems.[3] The title compound contains two chromophores: the phenol ring and the 4-chlorophenyl ring.

Predicted UV-Vis Absorption:

- **$\pi \rightarrow \pi^*$  Transitions:** Strong absorptions are expected in the 200-280 nm range, characteristic of the benzene rings. The phenol moiety typically shows a primary band around 210 nm and a secondary (benzenoid) band around 270 nm.
- **$n \rightarrow \pi^*$  Transitions:** Weaker absorptions may occur at longer wavelengths (>280 nm) due to the presence of non-bonding electrons on the oxygen and nitrogen atoms.
- **Solvent Effects:** The position and intensity of these peaks may shift depending on the polarity of the solvent used (solvatochromism).[4]

Protocol for UV-Vis Analysis:

- **Solvent Selection:** Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

- **Sample Preparation:** Prepare a dilute solution of the compound (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction (blank) across the desired wavelength range (e.g., 200-400 nm).[5][6]
- **Sample Measurement:** Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance ( $\lambda_{\max}$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[7]

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ , relative to TMS at 0 ppm):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.0 - 7.0	Singlet (broad)	1H	Phenolic -OH	Deshielded, acidic proton. Position is concentration and solvent dependent.
7.26	Multiplet	4H	Aromatic C-H	Protons on the 4-chlorophenyl ring. Appears as a complex multiplet due to symmetry (AA'BB' system).
7.20 - 6.70	Multiplet	4H	Aromatic C-H	Protons on the phenol ring, exhibiting complex splitting patterns.
~4.5 - 3.5	Singlet (broad)	1H	Amine -NH	Position and broadening are dependent on solvent and exchange rate.
~4.30	Singlet	2H	Methylene -CH <sub>2</sub> -	Singlet due to no adjacent protons. Position is deshielded by the adjacent N and aromatic ring.

Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, relative to TMS at 0 ppm):

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~155	C-OH	Phenolic carbon, strongly deshielded by oxygen.
~145	C-N	Aromatic carbon attached to nitrogen.
~130 - 115	Aromatic C/C-H	Signals for the 10 remaining aromatic carbons.
~125	C-Cl	Aromatic carbon attached to chlorine.
~48	Methylene -CH <sub>2</sub> -	Aliphatic carbon, deshielded by the attached nitrogen.

#### Protocol for NMR Analysis:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.[8]
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton spectrum. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[9]
- **<sup>13</sup>C NMR Acquisition:** Acquire the proton-decoupled carbon spectrum. This requires a larger number of scans due to the low natural abundance of <sup>13</sup>C.
- **Data Processing:** Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the TMS signal (0 ppm).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming the molecular weight and offering structural clues.[\[10\]](#)

Predicted Mass Spectrum Data (Electron Ionization - EI):

- **Molecular Ion ( $M^+$ ):** An observable molecular ion peak is expected at  $m/z \approx 233$ , corresponding to the molecular weight of  $C_{13}H_{12}^{35}ClNO$ . A smaller peak at  $m/z \approx 235$  (the  $M+2$  peak) should be present with approximately one-third the intensity of the  $M^+$  peak, which is the characteristic isotopic signature of a single chlorine atom.
- **Major Fragmentation Pathways:** The most likely fragmentation is the benzylic cleavage of the C-N bond, as this forms a stable tropylium-like cation.[\[11\]](#)[\[12\]](#)
  - **Fragment 1:** Loss of the chlorophenylamino radical ( $\bullet NH-C_6H_4Cl$ ) to give a fragment at  $m/z \approx 107$ . This is often the base peak.
  - **Fragment 2:** Loss of the hydroxybenzyl radical ( $\bullet CH_2-C_6H_4OH$ ) to give a fragment at  $m/z \approx 126/128$ .

## Computational Modeling and Analysis

To supplement predictive analysis, Density Functional Theory (DFT) calculations can be employed to compute theoretical spectroscopic data, offering a powerful method for validating experimental results.[\[13\]](#)[\[14\]](#)

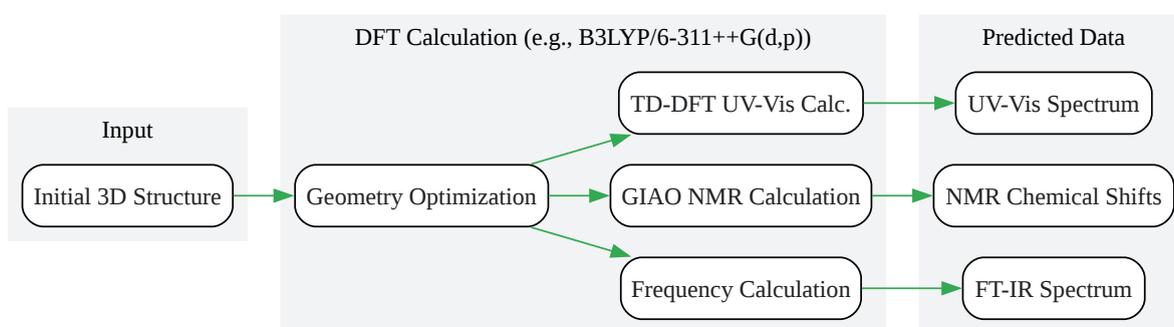
### DFT Methodology

A common and effective approach involves using the B3LYP functional with a 6-311++G(d,p) basis set.[\[15\]](#)

- **Geometry Optimization:** The first step is to find the lowest energy conformation of the molecule.
- **Frequency Calculation:** A vibrational frequency analysis is performed on the optimized geometry to predict the FT-IR spectrum. The calculated frequencies are often scaled by a factor (e.g.,  $\sim 0.967$ ) to better match experimental values.[\[15\]](#)

- NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts relative to a computed TMS standard.[15][16]
- UV-Vis Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.[15]

## Computational Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for DFT-based prediction of spectroscopic data.

## Conclusion

This technical guide provides a multi-faceted analysis of **2-((4-Chlorophenyl)amino)methyl}phenol**. By integrating authoritative X-ray crystallographic data with well-established principles of spectroscopic interpretation and computational chemistry, we have constructed a comprehensive predictive profile of the molecule. The detailed structural features, including the significant inter-ring dihedral angle and the hydrogen-bonding network, are key to its solid-state properties. The predicted FT-IR, UV-Vis, NMR, and MS data presented herein, along with the detailed experimental protocols, offer researchers a robust framework for the identification, characterization, and further investigation of this compound in various scientific and industrial applications.

## References

- 2-[(4-Chlorophenyl)aminomethyl]phenol - PMC. (n.d.). NIH. Retrieved January 22, 2026, from [\[Link\]](#)
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of <sup>1</sup>H NMR Chemical Shifts of Small Molecules Using Machine Learning. *Metabolites*, 14(5), 290.
- <sup>13</sup>C NMR chemical shift prediction of diverse chemical compounds. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [\[Link\]](#)
- Aires-de-Sousa, J., Hemmer, M., & Gasteiger, J. (2002). Prediction of <sup>1</sup>H NMR Chemical Shifts Using Neural Networks. *Analytical Chemistry*, 74(1), 80-90.
- Kim, H., Lee, S., Ko, K., & Kim, D. (2022). Precisely predicting the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts in new types of nerve agents and building spectra database. *Scientific Reports*, 12(1), 20299.
- Mass Spec Fragment Prediction Software | MS Fragmenter. (n.d.). ACD/Labs. Retrieved January 22, 2026, from [\[Link\]](#)
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of <sup>1</sup>H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Prediction of <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved January 22, 2026, from [\[Link\]](#)
- Das, P., Nan, M., & Aspuru-Guzik, A. (2021). Spectral deep learning for prediction and prospective validation of functional groups. *Chemical Science*, 12(4), 1437-1446.
- Smith, C. H., Tarselli, M. A., & Ermann, P. (2017). Development of a <sup>13</sup>C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. *The Journal of Organic Chemistry*, 82(9), 4613-4620.
- Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. Retrieved from [\[Link\]](#)

- Enders, A. A. A., North, N. M., & Allen, H. C. (2021). Functional group identification for FTIR spectra using image-based machine learning models. *Analytical Chemistry*, 93(12), 5131-5139.
- 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved from [[Link](#)]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 22, 2026, from [[Link](#)]
- Enders, A. A. A., North, N. M., & Allen, H. C. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 22, 2026, from [[Link](#)]
- aaditagarwal/prediction\_of\_functional\_groups. (n.d.). GitHub. Retrieved January 22, 2026, from [[Link](#)]
- Web-based application for in silico fragmentation. (n.d.). MS tools - EPFL. Retrieved January 22, 2026, from [[Link](#)]
- Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. *The Journal of Physical Chemistry A*, 105(12), 2887-2892.
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
- mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 22, 2026, from [[Link](#)]
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [[Link](#)]
- NMR Guidelines for ACS Journals. (n.d.). Retrieved January 22, 2026, from [[Link](#)]
- Electron Ionization. (n.d.). School of Chemical Sciences - University of Illinois. Retrieved January 22, 2026, from [[Link](#)]
- Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Books. Retrieved from [[Link](#)]

- ASTM Std Practices for General UV-VIS Quantitative Analysis. (n.d.). Retrieved January 22, 2026, from [\[Link\]](#)
- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Purdue College of Engineering. Retrieved from [\[Link\]](#)
- Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Retrieved January 22, 2026, from [\[Link\]](#)
- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscopy of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Nandiyanto, A. B. D., & Ragadhita, R. (2021). How to Read and Interpret <sup>1</sup>H-NMR and <sup>13</sup>C-NMR Spectrums.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 22, 2026, from [\[Link\]](#)
- Gao, Y., Li, Y., Wang, Y., Zhang, J., & Wang, L. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
- Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 35-38.
- Improved Infrared Spectra Prediction by DFT from a New Experimental Database. (n.d.). Retrieved January 22, 2026, from [\[Link\]](#)
- Al-amiedy, D. H., Kadhim, M. M., & Hassen, F. S. (2015). DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules.
- Szabó, I., & Czine, Á. (2019).
- Ionization Modes: EI. (n.d.). Shimadzu. Retrieved January 22, 2026, from [\[Link\]](#)
- Guesmi, A., Bedair, A. M., El-Guesmi, N., & Bachar, M. (2019). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 5(10), e02537.
- Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved January 22, 2026, from [\[Link\]](#)
- FTIR SPECTROPHOTOMETER. (n.d.). MIT. Retrieved January 22, 2026, from [\[Link\]](#)

- Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3).
- Electron Ionization (EI). (n.d.). Retrieved January 22, 2026, from [[Link](#)]
- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019).
- The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [[Link](#)]
- fourier transform infrared spectroscopy. (n.d.). Retrieved January 22, 2026, from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mse.washington.edu [mse.washington.edu]
- 3. eu-opensci.org [eu-opensci.org]
- 4. ctech.repligen.com [ctech.repligen.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. agilent.com [agilent.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. books.rsc.org [books.rsc.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]

- 15. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Precisely predicting the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic properties of 2-[[4-(4-chlorophenyl)amino]methyl]phenol.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188119#spectroscopic-properties-of-2-4-chlorophenyl-amino-methyl-phenol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)